(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a pyridin-4-ylmethanone moiety, making it a subject of study in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring One common approach is to react a suitable precursor containing the fluorophenyl group with a piperidine derivative under specific conditions to form the oxadiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactions would be conducted in reactors designed to handle the necessary reagents and solvents, with continuous monitoring to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized under certain conditions.
Reduction: : The oxadiazole ring can be reduced to form different derivatives.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Major Products Formed
Oxidation: : Fluorinated phenols or carboxylic acids.
Reduction: : Reduced oxadiazoles or piperidines.
Substitution: : Substituted piperidines or oxadiazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe in biological studies to understand cellular processes.
Industry: : Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
Pyridin-4-ylmethanone derivatives: : These compounds share the pyridin-4-ylmethanone moiety but differ in their other structural elements.
Oxadiazole derivatives: : Compounds containing oxadiazole rings with different substituents.
These comparisons highlight the uniqueness of (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-16-3-1-13(2-4-16)17-22-23-18(26-17)14-7-11-24(12-8-14)19(25)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGGCLJLUWGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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